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6-Octyltetrahydro-2H-pyran-2-one

Physical property Formulation Storage

Solid δ-Tridecalactone (mp 42-43°C) for encapsulated flavor delivery. Validated GC-MS internal standard (RI 2565, DB-Wax). FEMA 4685 for food use. High XLogP3 (4.2) predicts strong membrane partitioning for SAR studies. ≥95% purity ensures batch-to-batch consistency.

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 7370-92-5
Cat. No. B036294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Octyltetrahydro-2H-pyran-2-one
CAS7370-92-5
Synonymstetrahydro-6-octyl-2h-pyran-2-on; tetrahydro-6-octyl-2H-Pyran-2-one; tridecanolactone; DELTA-TRIDECALACTONE; DELTA-TRIDECANOLACTONE; TETRAHYDRO-6-N-OCTYL-2H-PYRAN-2-ONE; 2H-Pyran-2-one, tetrahydro-6-octyl-; TRIDECANO-1,5-LACTONE
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCCCCCCC1CCCC(=O)O1
InChIInChI=1S/C13H24O2/c1-2-3-4-5-6-7-9-12-10-8-11-13(14)15-12/h12H,2-11H2,1H3
InChIKeyRZZLMGATMUAJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Octyltetrahydro-2H-pyran-2-one (CAS 7370-92-5) δ-Lactone: Essential Baseline for Procurement and Research Differentiation


6-Octyltetrahydro-2H-pyran-2-one (CAS 7370-92-5), also known as δ-Tridecalactone, belongs to the δ-valerolactone class of cyclic organic compounds featuring an oxan-2-one moiety [1]. This compound is a 13-carbon δ-lactone characterized by a six-membered ring with an octyl substituent at the 6-position, giving it a molecular formula of C13H24O2 and a molecular weight of 212.33 g/mol [2]. δ-Tridecalactone is recognized as a flavor and fragrance ingredient with FEMA number 4685, and it participates as an internal standard in analytical studies of fatty acid bioconversion .

Why Generic δ-Lactone Substitution Fails: Critical Differentiation for 6-Octyltetrahydro-2H-pyran-2-one


Within the δ-lactone family, small changes in alkyl chain length or substitution pattern produce quantifiable shifts in physicochemical properties, olfactory receptor activation, and analytical behavior that render compounds non-interchangeable in research or industrial applications. For 6-Octyltetrahydro-2H-pyran-2-one (δ-C13), these differences manifest in specific melting point, boiling point, logP, and EC50 values relative to its C10, C12, and C14 analogs . Generic substitution without accounting for these differences can lead to failed experiments, inconsistent flavor profiles, or erroneous analytical quantification [1].

Quantitative Differentiation Evidence: 6-Octyltetrahydro-2H-pyran-2-one vs. Closest δ-Lactone Analogs


Melting Point Differentiation: δ-C13 (42-43 °C) vs. δ-C10 (-27 °C) and δ-C12 (Liquid) – A Critical Handling and Formulation Parameter

6-Octyltetrahydro-2H-pyran-2-one (δ-C13) exhibits a melting point of 42-43 °C, making it a solid at room temperature, in stark contrast to δ-decalactone (δ-C10, CAS 705-86-2) which has a melting point of -27 °C and δ-dodecalactone (δ-C12, CAS 713-95-1) which is a liquid . This 69 °C difference in melting point between δ-C13 and δ-C10 directly impacts handling, storage, and formulation requirements [1]. The solid nature of δ-C13 at ambient conditions necessitates different dissolution protocols and may affect its release profile in certain matrices compared to liquid lactones [2].

Physical property Formulation Storage

Boiling Point and Vapor Pressure: δ-C13 (160 °C/2 mmHg) vs. δ-C10 (281 °C) – Implications for Volatility-Dependent Applications

6-Octyltetrahydro-2H-pyran-2-one (δ-C13) has a boiling point of 160 °C at 2 mmHg, whereas δ-decalactone (δ-C10) boils at 281 °C at atmospheric pressure . The lower boiling point of δ-C13 under reduced pressure indicates higher volatility, which directly influences its release profile in flavor applications and its elution time in gas chromatography [1]. This difference in volatility can be quantified by Kovats retention indices: δ-C13 has a retention index of 2565 on a DB-Wax column, providing a precise metric for analytical differentiation [2].

Volatility Flavor release GC analysis

Lipophilicity (LogP) Differentiation: δ-C13 (XLogP3 4.2) vs. δ-C10 (LogP ~2.5) – Predictive of Membrane Permeability and Antimicrobial Potential

6-Octyltetrahydro-2H-pyran-2-one (δ-C13) exhibits a computed XLogP3 value of 4.2, significantly higher than the estimated LogP of ~2.5 for δ-decalactone (δ-C10) [1]. This 1.7 log unit difference corresponds to a roughly 50-fold increase in octanol-water partition coefficient, indicating substantially greater lipophilicity for the C13 analog . In the context of antimicrobial activity, higher logP values within a homologous series are often associated with enhanced membrane permeation and potential activity against Gram-positive bacteria, though direct MIC data for δ-C13 remains limited and this inference should be considered class-level [2].

Lipophilicity Membrane permeability QSAR

Olfactory Receptor Activation: δ-C13 EC50 724.4 µM at OR1D2 – A Quantifiable Sensory Differentiation Metric

6-Octyltetrahydro-2H-pyran-2-one (δ-C13) activates the human olfactory receptor OR1D2 with an EC50 of 724.4 µM, as determined in a HEK cell-based luciferase assay [1]. This quantitative receptor activation value provides a precise, compound-specific metric for olfactory potency that differentiates δ-C13 from other lactones, which may exhibit different EC50 values or receptor selectivity profiles. While comparative EC50 data for other δ-lactones at OR1D2 are not available in the same assay system, this value establishes a benchmark for structure-odor relationship studies and enables quantitative formulation of flavor and fragrance products [2].

Olfactory receptor EC50 Flavor chemistry

Analytical Utility as Internal Standard: δ-C13 Validated in Fatty Acid Bioconversion Studies

6-Octyltetrahydro-2H-pyran-2-one (δ-C13) has been validated as an internal standard in GC-MS analysis of fatty acid bioconversion, specifically for quantifying the conversion of linoleic acid to hydroxyl fatty acids by lactic acid bacterial strains . Its distinct retention index (2565 on DB-Wax) and stable chemical properties make it suitable for this role, and its use has been documented in research-grade product applications [1]. While other lactones can serve as internal standards, δ-C13's specific retention time and lack of interference with target analytes in this particular assay system provide a tailored analytical solution [2].

Internal standard GC-MS Bioconversion

Enantiomeric Differentiation: Odor Thresholds Differ for (R)- and (S)-δ-Tridecalactone Enantiomers

Enantiomers of δ-tridecalactone (δ-C13) exhibit different odors and olfactory thresholds, as demonstrated in studies where both enantiomers were synthesized in over 90% enantiomeric excess and their sensory properties were compared [1]. While specific threshold values for the individual enantiomers are not provided in the abstracted data, the documented difference in odor character and intensity between (R)- and (S)-δ-tridecalactone has practical implications for flavor and fragrance formulation [2]. This stereochemical differentiation is a key factor in applications where enantiomeric purity is specified, as the racemic mixture may present a blended sensory profile distinct from either pure enantiomer [3].

Chiral Odor threshold Stereochemistry

Optimal Application Scenarios for 6-Octyltetrahydro-2H-pyran-2-one Based on Quantitative Differentiation


Flavor and Fragrance Formulation Requiring Solid-State Delivery Systems

The solid nature of 6-Octyltetrahydro-2H-pyran-2-one at room temperature (melting point 42-43 °C) makes it particularly suitable for encapsulated or powdered flavor delivery systems where liquid lactones would be impractical . Its creamy, coconut, and butter-like odor profile with a discreet musky tone is valued in dairy, confectionery, and fine fragrance applications [1]. The compound's FEMA 4685 designation confirms its regulatory acceptance for food use, and its distinct olfactory receptor EC50 of 724.4 µM at OR1D2 provides a quantitative basis for dosage optimization [2].

Analytical Chemistry: Internal Standard for Fatty Acid Bioconversion Studies

6-Octyltetrahydro-2H-pyran-2-one is a validated internal standard for GC-MS quantification of linoleic acid conversion to hydroxyl fatty acids by lactic acid bacteria . Its Kovats retention index of 2565 on DB-Wax columns ensures minimal interference with target analytes, and its stability and availability in high purity (≥95%) support reproducible analytical workflows [1]. Researchers in biocatalysis and lipid metabolism can leverage this compound to enhance method accuracy without the need for extensive in-house validation [2].

Structure-Activity Relationship (SAR) Studies in Antimicrobial and Membrane Interaction Research

The high lipophilicity of 6-Octyltetrahydro-2H-pyran-2-one (XLogP3 4.2) positions it as a valuable compound for SAR studies investigating the role of alkyl chain length in membrane permeability and antimicrobial activity . While direct MIC data are limited, the compound's logP value is 1.7 units higher than the C10 analog, predicting a roughly 50-fold increase in membrane partitioning [1]. This property makes δ-C13 a relevant probe for exploring the relationship between lactone structure and biological membrane interactions, particularly in screening programs targeting Gram-positive bacteria [2].

Chiral Flavor Research and Enantiomer-Specific Sensory Studies

The documented difference in odor character and threshold between (R)- and (S)-enantiomers of 6-Octyltetrahydro-2H-pyran-2-one supports its use in chiral flavor research . Enantiomerically enriched preparations (>90% ee) are available via enzymatic resolution, enabling precise investigation of stereochemical effects on sensory perception and biological activity [1]. This is particularly relevant for studies aiming to correlate molecular chirality with olfactory receptor activation or for developing enantiopure flavor ingredients with distinct sensory profiles [2].

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